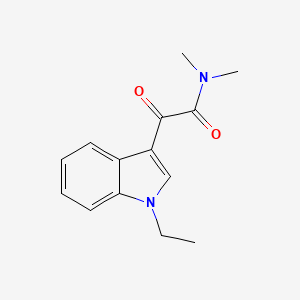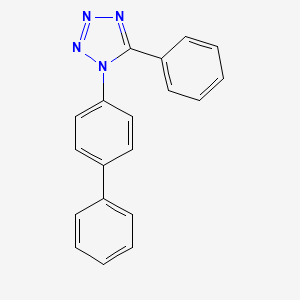
1-biphenyl-4-yl-5-phenyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-biphenyl-4-yl-5-phenyl-1H-tetrazole: is a heterocyclic compound with the molecular formula C19H14N4 It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-biphenyl-4-yl-5-phenyl-1H-tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of an azide with a nitrile. For instance, the reaction of 4-biphenylcarbonitrile with sodium azide in the presence of a catalyst such as zinc chloride can yield the desired tetrazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-biphenyl-4-yl-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-biphenyl-4-yl-5-phenyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-biphenyl-4-yl-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as an electrophilic aromatic substitution reagent, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. This interaction can lead to the formation of stable complexes and the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
- 5-phenyl-1H-tetrazole
- 5-(4’-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole
- 5-(4’-bromomethyl-1,1’-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole
Comparison: 1-biphenyl-4-yl-5-phenyl-1H-tetrazole is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H14N4 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
5-phenyl-1-(4-phenylphenyl)tetrazole |
InChI |
InChI=1S/C19H14N4/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)23-19(20-21-22-23)17-9-5-2-6-10-17/h1-14H |
Clé InChI |
PFFQMGSHOOODCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=NN=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


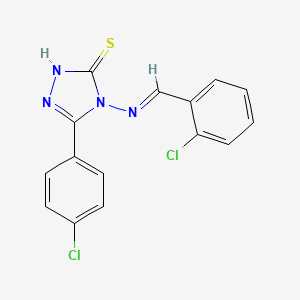

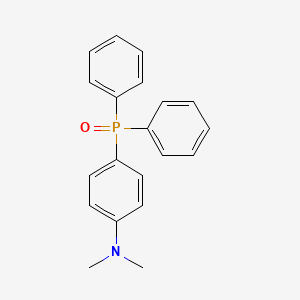
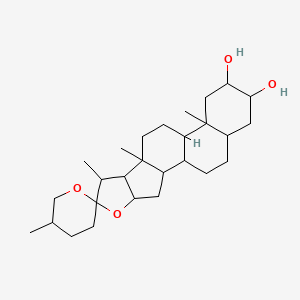
![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)
